Cas no 2228396-57-2 (2-methyl-1-(2-methylpyridin-3-yl)propan-2-ol)

2-Methyl-1-(2-methylpyridin-3-yl)propan-2-ol is a pyridine derivative with potential applications in pharmaceutical and chemical synthesis. Its structure features a tertiary alcohol group adjacent to a methyl-substituted pyridine ring, which may enhance its reactivity and solubility in organic solvents. This compound could serve as a versatile intermediate in the development of bioactive molecules or ligands for catalytic systems. The presence of both aromatic and aliphatic functionalities allows for selective modifications, making it valuable for tailored synthetic routes. Its stability under standard conditions and well-defined molecular architecture contribute to its utility in research and industrial processes requiring precise chemical building blocks.
2-methyl-1-(2-methylpyridin-3-yl)propan-2-ol structure
2228396-57-2 structure
Product Name:2-methyl-1-(2-methylpyridin-3-yl)propan-2-ol
CAS No:2228396-57-2
MF:C10H15NO
MW:165.232202768326
CID:5860723
PubChem ID:165880874
Update Time:2025-05-19

2-methyl-1-(2-methylpyridin-3-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-1-(2-methylpyridin-3-yl)propan-2-ol
    • 2228396-57-2
    • EN300-1759791
    • Inchi: 1S/C10H15NO/c1-8-9(5-4-6-11-8)7-10(2,3)12/h4-6,12H,7H2,1-3H3
    • InChI Key: FBFGLMDHTMNSKG-UHFFFAOYSA-N
    • SMILES: OC(C)(C)CC1=CC=CN=C1C

Computed Properties

  • Exact Mass: 165.115364102g/mol
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 33.1Ų

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Additional information on 2-methyl-1-(2-methylpyridin-3-yl)propan-2-ol

Introduction to 2-methyl-1-(2-methylpyridin-3-yl)propan-2-ol (CAS No: 2228396-57-2)

2-methyl-1-(2-methylpyridin-3-yl)propan-2-ol, identified by the Chemical Abstracts Service Number (CAS No) 2228396-57-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural arrangement of a propanol backbone substituted with a 2-methylpyridine moiety, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both aromatic and aliphatic functional groups makes it a versatile scaffold for further chemical modifications, enabling the design of molecules with tailored biological activities.

The structural motif of 2-methyl-1-(2-methylpyridin-3-yl)propan-2-ol consists of a secondary alcohol group attached to a propyl chain, which is further substituted at the third carbon with a 2-methylpyridine ring. This pyridine derivative is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, making it a valuable component in drug design. The methyl groups on both the pyridine ring and the propyl chain contribute to the compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and favorable pharmacokinetic profiles. Among these, pyridine derivatives have been extensively studied for their roles in treating various diseases, including neurological disorders, infectious diseases, and cancer. The compound CAS No 2228396-57-2, with its specific substitution pattern, represents an intriguing candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of 2-methyl-1-(2-methylpyridin-3-yl)propan-2-ol is its potential as a building block for more complex molecules. The secondary alcohol functionality allows for easy derivatization through oxidation or esterification, while the pyridine ring can be further modified through halogenation, alkylation, or other electrophilic aromatic substitution reactions. These chemical handles provide chemists with a high degree of flexibility in designing molecules with specific biological activities.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for potential drug candidates. Virtual screening techniques, such as molecular docking and quantum mechanical calculations, have been employed to predict the binding affinity of CAS No 2228396-57-2 to various biological targets. These studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways.

The synthesis of 2-methyl-1-(2-methylpyridin-3-yl)propan-2-ol presents an interesting challenge due to the need for precise functional group control. Traditional synthetic routes involve multi-step organic transformations, including cross-coupling reactions, nucleophilic substitutions, and protecting group strategies. However, recent developments in catalytic methods have provided more efficient and sustainable pathways for constructing complex molecules like this one.

One particularly noteworthy approach involves the use of transition metal catalysts to facilitate C-C bond formations between the pyridine ring and the propyl chain. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, have been successfully applied to introduce various substituents onto the pyridine scaffold. Additionally, organometallic reagents can be employed to achieve selective functionalization at specific positions within the molecule.

The pharmacological evaluation of CAS No 2228396-57-2 has revealed several promising properties. In vitro studies have demonstrated that this compound exhibits moderate activity against certain enzymatic targets relevant to inflammatory diseases and cancer. Furthermore, preliminary in vivo studies suggest that it may possess good oral bioavailability and low toxicity profiles.

The potential therapeutic applications of 2-methyl-1-(2-methylpyridin-3-yl)propan-2-ol are broad and include treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The pyridine moiety is known to interact with acetylcholinesterase enzymes, which are implicated in these conditions. Additionally, this compound may have applications in antiviral therapies due to its ability to disrupt viral replication mechanisms.

As research in pharmaceutical chemistry continues to evolve, compounds like CAS No 2228396-57-2 are expected to play an increasingly important role in drug discovery and development. The combination of computational methods with traditional synthetic approaches will likely accelerate the identification and optimization of novel therapeutic agents derived from this scaffold.

The future directions for studying 2-methyl-1-(2-methylpyridin-3-y l)propan - - - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- ---ol (CAS No: 2228396--57-- --- --- --- --- --- --- --- --- --- --- --- --- ) include exploring its mechanism of action at a molecular level and evaluating its efficacy in animal models of human diseases. Additionally,--- * * * * * * * * * * * * * * * * * ---*---*---*---*---*---*---*---*---*---*--*--*--*--*--*--*--*--*--*--*--*--*--*--*--*--*--*--*

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